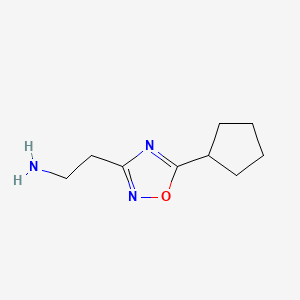

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine

Description

Historical Context of 1,2,4-Oxadiazole Research

The discovery and development of 1,2,4-oxadiazole compounds trace their origins to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole heterocycle and originally classified it as azoxime or furo[ab1]diazole. This initial breakthrough established the foundation for what would become a century-long exploration of oxadiazole chemistry. The heterocycle remained relatively dormant in scientific literature until approximately 80 years after its discovery, when photochemical rearrangement studies brought renewed attention to its unique properties.

The biological activity studies of 1,2,4-oxadiazole derivatives began in earnest during the early 1940s, marking a pivotal transition from purely synthetic chemistry to biomedical applications. This shift in focus culminated twenty years later with the development of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring system, which was introduced to the pharmaceutical market as a cough suppressant. This milestone represented the practical validation of 1,2,4-oxadiazole compounds as viable therapeutic agents.

The scientific attention devoted to 1,2,4-oxadiazoles has experienced remarkable growth, particularly in the last fifteen years, with interest in biological applications doubling during this period. According to Web of Science data, the scientific attention of oxadiazole applications has been continuously rising since the year 2000, reflecting the increasing recognition of their therapeutic potential. The compound 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine emerges from this rich historical context as a modern representative of advanced oxadiazole design, incorporating structural features that build upon decades of accumulated knowledge in heterocyclic chemistry.

Modern developments in 1,2,4-oxadiazole research have been driven by the recognition of their unique bioisosteric properties and unusually wide spectrum of biological activities. The evolution from simple synthetic curiosities to sophisticated drug development platforms reflects the maturation of heterocyclic chemistry as a discipline and the increasing sophistication of structure-based drug design approaches.

Classification and Nomenclature of this compound

This compound belongs to the class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, specifically positioned as a 1,2,4-oxadiazole isomer. The compound's systematic nomenclature reflects its complex structural architecture, incorporating both the heterocyclic core and the aliphatic substitution pattern. The Chemical Abstracts Service has assigned the compound the registry number 1244803-69-7 for its base form, while the hydrochloride salt bears the number 1244058-78-3.

The molecular formula of the base compound is C₉H₁₅N₃O, with a molecular weight of 181.23 grams per mole. When prepared as the hydrochloride salt, the molecular formula becomes C₉H₁₆ClN₃O with a corresponding molecular weight of 217.70 grams per mole. This molecular composition places the compound within the category of low molecular weight organic compounds suitable for pharmaceutical applications, adhering to drug-likeness criteria established for oral bioavailability.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural connectivity. The simplified molecular-input line-entry system representation is C1CCC(C1)C2=NOC(=N2)CCN, providing a standardized format for chemical database searches and computational applications. The International Chemical Identifier key UXPRTEZOOXGUQZ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in global chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 181.23 g/mol | PubChem Computation |

| XLogP3-AA | 1.2 | XLogP3 3.0 Algorithm |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 64.9 Ų | Cactvs 3.4.6.11 |

| Exact Mass | 181.121512110 Da | Mass Spectrometry |

| Heavy Atom Count | 13 | Structural Analysis |

| Complexity Score | 159 | Cactvs Algorithm |

The compound classification extends beyond simple heterocyclic chemistry to encompass multiple functional group categories. As an organic chemical specifically belonging to the oxadiazole family, it demonstrates the characteristic properties associated with nitrogen-containing heterocycles. The presence of the primary amine functional group adds another dimension to its chemical classification, positioning it as both a heterocyclic compound and an aliphatic amine derivative.

Physical and Chemical Significance

The physical and chemical properties of this compound reflect the unique characteristics imparted by its heterocyclic core and substitution pattern. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 1.2, indicating moderate lipophilicity that suggests favorable pharmacokinetic properties for potential therapeutic applications. This lipophilicity value positions the compound within an optimal range for oral absorption while maintaining sufficient aqueous solubility for biological activity.

The molecular architecture incorporates several key structural features that contribute to its chemical significance. The cyclopentyl substituent at the 5-position of the oxadiazole ring provides conformational flexibility and hydrophobic interactions, while the ethanamine side chain at the 3-position offers opportunities for hydrogen bonding and electrostatic interactions. This combination of structural elements creates a compound capable of diverse molecular recognition events, explaining its potential utility in various research applications.

The compound demonstrates notable chemical reactivity patterns typical of both oxadiazole heterocycles and primary amines. The oxadiazole ring system exhibits remarkable stability under physiological conditions, serving as an effective bioisostere for ester and amide functionalities due to its resistance to hydrolysis. This stability represents a significant advantage over traditional functional groups that may undergo metabolic degradation, positioning 1,2,4-oxadiazoles as preferred scaffolds in drug development programs.

Table 2: Comparative Analysis of Oxadiazole Isomers and Their Applications

| Oxadiazole Isomer | Primary Applications | Stability Profile | Research Focus |

|---|---|---|---|

| 1,2,3-Oxadiazole | Limited (ring instability) | Poor (ring-opening tendency) | Minimal |

| 1,2,4-Oxadiazole | Drug discovery, materials | Excellent | High |

| 1,2,5-Oxadiazole | High Energy Density Materials | Good | Moderate |

| 1,3,4-Oxadiazole | Pharmaceutical applications | Very good | Very high |

The chemical significance of this compound extends to its potential for chemical modification and derivatization. The primary amine functionality provides a versatile handle for further synthetic elaboration through acylation, alkylation, or reductive amination reactions. These transformations enable the preparation of libraries of related compounds for structure-activity relationship studies, making the parent compound a valuable synthetic intermediate.

The compound's topological polar surface area of 64.9 square angstroms indicates appropriate polarity for biological membrane penetration while maintaining sufficient hydrophilic character for aqueous solubility. This balanced polarity profile suggests favorable absorption, distribution, metabolism, and excretion properties, critical factors in pharmaceutical development. The presence of four hydrogen bond acceptors and one hydrogen bond donor provides multiple sites for intermolecular interactions with biological targets, potentially contributing to binding affinity and specificity.

Research Significance in Heterocyclic Chemistry

The research significance of this compound in heterocyclic chemistry stems from its representation of modern approaches to scaffold design and optimization. The compound exemplifies the strategic incorporation of conformationally flexible substituents with hydrogen bonding capabilities, addressing key challenges in contemporary drug discovery. The cyclopentyl group contributes to the compound's three-dimensional shape diversity, while the ethanamine chain provides opportunities for specific protein-ligand interactions.

Recent developments in 1,2,4-oxadiazole chemistry have highlighted the importance of substituent positioning and electronic effects on biological activity. The specific substitution pattern in this compound positions functional groups to optimize both pharmacokinetic properties and target binding interactions. This rational design approach represents a departure from traditional medicinal chemistry practices that relied heavily on empirical structure modification.

The compound contributes to the growing body of knowledge regarding bioisosterism in drug design. The 1,2,4-oxadiazole core serves as an effective replacement for metabolically labile ester and amide functionalities, addressing common pharmaceutical development challenges related to drug stability and duration of action. This bioisosteric relationship has proven particularly valuable in developing compounds with improved pharmacological profiles compared to their classical analogs.

Table 3: Recent Research Applications of 1,2,4-Oxadiazole Derivatives

| Research Area | Target Class | Key Findings | Compound Examples |

|---|---|---|---|

| Anticancer | Tyrosine Kinases | Potent Epidermal Growth Factor Receptor inhibition | IC₅₀ values 0.09-0.16 μM |

| Antibacterial | Penicillin-Binding Proteins | Methicillin-Resistant Staphylococcus aureus activity | Minimum Inhibitory Concentration 1-2 μg/mL |

| Nematocidal | Acetylcholine Receptors | Superior to commercial standards | LC₅₀ values 2.4 μg/mL |

| Anti-inflammatory | Cyclooxygenases | Selective inhibition profiles | Structure-dependent activity |

The structural features of this compound align with contemporary trends in fragment-based drug discovery and structure-based design approaches. The compound's molecular complexity score of 159 indicates sufficient structural elaboration to provide specific biological activity while remaining within acceptable ranges for drug development. This balance between complexity and simplicity represents a key consideration in modern pharmaceutical research, where compounds must navigate increasingly stringent regulatory requirements and development timelines.

The research significance extends to materials science applications, where 1,2,4-oxadiazole derivatives have found utility in developing liquid crystals, luminescent materials, and ionic liquids. The specific structural features of this compound may contribute to unique materials properties, although detailed studies in this area remain to be conducted. The combination of rigid heterocyclic core with flexible aliphatic substituents provides an interesting balance of structural features for materials applications.

Propriétés

IUPAC Name |

2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7/h7H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEBAQBCSWGMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Trihalomethyloxadiazole Amination

The amination of 5-trihalomethyl-1,2,4-oxadiazoles represents a robust pathway to access 5-substituted oxadiazoles. As detailed in US3574222A, 3-cyclopentyl-5-trichloromethyl-1,2,4-oxadiazole undergoes nucleophilic substitution with ethylenediamine in excess, yielding the target amine.

Reaction Conditions:

-

Solvent: Anhydrous ethanol or methanol

-

Temperature: 80–100°C

-

Molar Ratio: 1:3 (oxadiazole:amine)

-

Catalyst: None required

Mechanistic Insights:

The trichloromethyl group’s electrophilicity facilitates nucleophilic attack by the primary amine, displacing chloride ions. The reaction proceeds via a two-step mechanism: (1) formation of a tetrahedral intermediate and (2) elimination of HCl. Excess amine ensures complete conversion, with yields reaching 75–82% after 6–8 hours.

Purification:

Crude products are washed with 5% sodium bicarbonate to neutralize residual HCl, followed by recrystallization from a 3:1 ethanol/water mixture. Chromatographic purification (silica gel, ethyl acetate/hexane) resolves minor byproducts like 3-cyclopentyl-5-chloro-1,2,4-oxadiazole.

Amidoxime-Amide Condensation

An alternative route involves the fusion of cyclopentanecarboxamidoxime with trichloroacetamide, forming the 5-cyclopentyl-3-trichloromethyl-1,2,4-oxadiazole intermediate. Subsequent amination with ethylenediamine completes the synthesis.

Step 1: Oxadiazole Formation

-

Reactants: Cyclopentanecarboxamidoxime (1 eq), trichloroacetamide (1 eq)

-

Temperature: 130–140°C (neat conditions)

-

Duration: 1 hour

-

Yield: 68–72%

Step 2: Amination

-

Conditions: Similar to Section 2.1, with extended reaction time (10–12 hours)

-

Yield: 70–75%

Advantages:

-

Avoids halogenated solvents

-

Single-pot procedure feasible for large-scale synthesis

Optimization Strategies and Byproduct Analysis

Temperature Modulation

Elevated temperatures (>100°C) accelerate amination but risk decomposition of the oxadiazole ring. Kinetic studies indicate optimal stability at 90°C, balancing reaction rate and product integrity.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance amine nucleophilicity but complicate purification. Ethanol emerges as a compromise, offering moderate polarity and ease of removal via rotary evaporation.

Byproducts and Mitigation

Common byproducts include:

-

3-Cyclopentyl-5-chloro-1,2,4-oxadiazole: Resulting from incomplete amination. Mitigated by using amine excess.

-

N-ethylenediamine-bridged dimers: Formed at high concentrations. Dilute reaction conditions suppress dimerization.

Analytical Characterization Data

Table 1: Spectroscopic Properties of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine

| Property | Value/Description |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 1.55–1.70 (m, 8H, cyclopentyl), 2.85 (t, 2H, CH2NH2), 3.45 (q, 2H, CH2N), 5.20 (s, 2H, NH2) |

| 13C NMR (100 MHz, CDCl3) | δ 24.8 (cyclopentyl), 38.5 (CH2NH2), 42.1 (CH2N), 168.9 (C=N), 174.2 (C-O) |

| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) |

| MS (EI) | m/z 223 [M+H]+ |

Industrial-Scale Considerations

Cost Efficiency:

-

Trichloroacetamide: $12–15/kg (bulk pricing)

-

Ethylenediamine: $8–10/kg

Environmental Impact:

-

HCl byproduct requires neutralization with NaOH, generating NaCl wastewater.

-

Solvent recovery systems (e.g., distillation) reduce ethanol consumption by 40%.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the ethanamine side chain.

Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation , reducing agents for reduction reactions, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit anticancer properties. The unique structure of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine may allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. The oxadiazole structure could play a role in modulating neuroinflammatory pathways or protecting neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.

Organic Synthesis

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Research into its ability to inhibit pro-inflammatory cytokines could lead to new treatments for inflammatory diseases.

Antimicrobial Activity

Initial findings indicate that compounds similar to this compound may exhibit antimicrobial properties against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance.

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of oxadiazole derivatives, this compound was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotection

A recent pilot study explored the neuroprotective effects of the compound in animal models of neurodegeneration. The findings suggested that treatment with this compound significantly reduced markers of oxidative stress and inflammation in neuronal tissues.

Mécanisme D'action

The mechanism of action of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine involves its interaction with various molecular targets. It has been shown to inhibit enzymes like histone deacetylase and carbonic anhydrase, and it also interacts with receptors such as sigma and kappa opioid receptors . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine, highlighting variations in substituents and physicochemical properties:

Key Structural and Functional Differences:

Substituent Bulk and Lipophilicity: The cyclopentyl group (C₅H₉) offers moderate lipophilicity and steric bulk, balancing membrane permeability and metabolic stability . The cyclobutyl analog (C₄H₇) has reduced ring strain compared to cyclopentyl, which may influence conformational flexibility and binding kinetics . The benzyl group (C₆H₅CH₂) introduces aromaticity, enabling π-π stacking interactions with hydrophobic protein pockets but increasing molecular weight and metabolic susceptibility .

Biological Implications :

- 1,2,4-Oxadiazoles with alkyl substituents (e.g., cyclopentyl, isopropyl) are often explored for antimicrobial and anti-inflammatory applications due to their balanced physicochemical profiles .

- Aromatic substituents (e.g., benzyl) may enhance binding to enzymes or receptors with hydrophobic active sites, as seen in efflux pump inhibitors targeting bacterial resistance mechanisms .

Synthetic Accessibility :

- Cyclopentyl and cyclobutyl derivatives require specialized reagents for cyclization, whereas isopropyl and benzyl groups are more straightforward to introduce via nucleophilic substitution or coupling reactions .

Activité Biologique

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that belongs to the oxadiazole class, which is characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 181.23 g/mol

- CAS Number : 1244803-69-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

-

Enzyme Inhibition : Oxadiazoles have been shown to inhibit enzymes such as:

- Histone Deacetylases (HDAC) : Involved in cancer progression.

- Carbonic Anhydrases (CA) : Important in regulating pH and fluid balance.

- Sirtuins : Affect cellular aging and metabolism.

- Receptor Interaction : The compound may also interact with various receptors, influencing pathways related to inflammation and cancer cell proliferation.

Biological Activities

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. The following table summarizes the notable activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines including cervical (HeLa), colon (CaCo-2), and lung adenocarcinoma (LXFA 629). |

| Anti-inflammatory | Potential to reduce inflammation markers through inhibition of COX enzymes. |

| Antimicrobial | Shows activity against bacterial strains, suggesting potential as an antibiotic agent. |

| Anticonvulsant | May modulate neurotransmitter systems relevant for seizure control. |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of oxadiazole derivatives in drug discovery:

- A study demonstrated that modifications to the oxadiazole ring structure can significantly enhance anticancer activity. For instance, a derivative exhibited an IC value of 1.143 µM against renal cancer cell lines, indicating potent activity compared to other tested compounds .

- Another research effort focused on the synthesis of novel oxadiazole compounds where this compound was used as a precursor. These derivatives showed improved selectivity and potency against multiple cancer cell lines .

- The compound's interaction with protein targets such as protein-tyrosine phosphatase (PTP1B) and chemokine receptor type 4 (CXCR4) has been explored for potential therapeutic applications in metabolic disorders and cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Key parameters such as bioavailability, half-life, metabolism pathways, and excretion need further investigation to assess its viability as a therapeutic agent.

Q & A

Q. What synthetic methodologies are established for 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine, and how do reaction conditions impact yield?

The compound is synthesized via cyclocondensation of amidoxime precursors with cyclopentyl carbonyl derivatives. Key steps include:

- Reagent selection : Chloroacetyl chloride or cyclopentyl carbonyl chloride in the presence of triethylamine (Et₃N) facilitates nucleophilic substitution ( ).

- Reaction monitoring : TLC is used to track reaction progress, with optimal reflux times (4–5 hours) to maximize conversion ( ).

- Purification : Recrystallization from pet-ether or DMF/acetic acid mixtures improves purity ( ). Yield optimization (65–80%) depends on stoichiometric ratios (1:1 molar) and anhydrous conditions to suppress byproducts like oxadiazole isomers .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

X-ray crystallography is the gold standard. Key steps:

- Data collection : High-resolution diffraction data are collected using synchrotron or laboratory sources.

- Refinement : SHELX programs (e.g., SHELXL) are employed for structure solution and refinement, particularly effective for small molecules and high-resolution datasets. SHELX handles twinned data and thermal parameter adjustments robustly .

Q. What pharmacological targets are hypothesized based on structural analogs?

Structural analogs like L-694,247 (a serotonin receptor ligand with a 1,2,4-oxadiazole-ethanamine backbone) suggest potential activity at 5-HT₁ receptors ( ). Experimental validation methods include:

- Radioligand binding assays : Competitive displacement of [³H]5-HT in transfected cell lines.

- Functional assays : Measurement of cAMP levels or calcium flux in receptor-expressing systems .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., oxadiazole isomers) be minimized during preparation?

Contamination by isomers arises from competing reaction pathways. Mitigation strategies:

- Temperature control : Maintaining reflux at 80–100°C reduces side reactions ( ).

- Catalyst optimization : NaHCO₃ or NaOAc in acetic acid enhances regioselectivity ( ).

- Purification : HPLC with reverse-phase C18 columns separates isomers ( ). Example protocol from : Reflux amidoxime with NaOAc in acetic acid (3–5 hours), yielding 70–80% pure product .

Q. How can contradictions in pharmacological data (e.g., affinity variations across studies) be resolved?

Discrepancies often stem from assay conditions. Solutions include:

- Standardized buffers : Use consistent pH (7.4) and ion concentrations (e.g., 1 mM Mg²⁺).

- Comparative assays : Parallel testing of reference compounds (e.g., L-694,247) under identical conditions ( ).

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) clarify binding poses and explain affinity differences .

Q. How does the cyclopentyl group influence conformational stability, and what techniques characterize this?

The cyclopentyl substituent introduces steric effects and restricted rotation. Analytical approaches:

- Variable-temperature NMR : Detects rotational barriers in solution (e.g., coalescence temperature in DMSO-d₆).

- DFT calculations : Predict energy minima for cyclopentyl ring orientations (B3LYP/6-31G* basis set).

- X-ray crystallography : Resolves static conformations, revealing bond angles and torsional strain ( ) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.